4-Methyl-5H-[1,2,3]oxathiazole2,2-dioxide
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Overview
Description
4-Methyl-5H-[1,2,3]oxathiazole2,2-dioxide is a heterocyclic organic compound with the molecular formula C3H5NO3S . It has an average mass of 135.142 Da and a monoisotopic mass of 134.999008 Da .
Synthesis Analysis
The synthesis of this compound has been studied in the past. One method involves the use of Chlorosulfonamide and Hydroxyacetone . More research is needed to fully understand the synthesis process.Molecular Structure Analysis
The molecular structure of this compound consists of three carbon atoms, five hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom . The exact mass is 134.99900 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 208.8±23.0 °C and a predicted density of 1.63±0.1 g/cm3 . The compound has a molecular weight of 135.14200 and a molecular formula of C3H5NO3S .Scientific Research Applications
Antiviral Research
4-Methyl-5H-[1,2,3]oxathiazole 2,2-dioxide and its analogues have been studied for their antiviral properties. Notably, several analogues have shown potent anti-HIV-1 activity. For example, some 1,2,3-triazole analogues of this compound demonstrated significant inhibitory effects against HIV-1 replication, with specific derivatives showing higher antiviral selectivity compared to the parent prototype (Velázquez et al., 1998).
Heterocyclic Compound Synthesis
Research has focused on the synthesis of 5H-1,2,4-oxathiazoles from related oxathiazine S-oxides. This process involves thermal cycloreversion, demonstrating the compound's utility in creating novel heterocyclic structures (Rafiqul et al., 2004).
Antiviral Drug Derivatives
The compound has been used in developing new families of non-nucleoside antivirals. Derivatives of 4-Methyl-5H-[1,2,3]oxathiazole 2,2-dioxide have been identified as selective inhibitors against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV), indicating its potential in antiviral drug development (De Castro et al., 2009).
Environmental Applications
The chemical has been observed in environmental studies, particularly in relation to its presence and removal in wastewater treatment. It's a component found in some industrial and household applications, underscoring the importance of understanding its environmental impact (Reemtsma et al., 2010).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 4-Methyl-5H-[1,2,3]oxathiazole2,2-dioxide are currently unknown. Given the compound’s potential antiviral properties, it may interfere with viral replication or other processes essential to the life cycle of certain viruses.
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .
Result of Action
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Properties
IUPAC Name |
4-methyl-5H-oxathiazole 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO3S/c1-3-2-7-8(5,6)4-3/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUFZHHAKHUNOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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